3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
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Overview
Description
TAN-67, also known as SB-205,607, is an opioid drug used in scientific research. It acts as a potent and selective δ-opioid agonist, specifically targeting the δ1 subtype. Notably, TAN-67 possesses analgesic properties and induces dopamine release in the nucleus accumbens .
Preparation Methods
Synthetic Routes:: The synthesis of optically active TAN-67 involves several steps. One key route includes the rational design and synthesis of a highly selective nonpeptide δ-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine. This compound is TAN-67 .
Reaction Conditions:: Details of the specific synthetic steps and reaction conditions are available in the literature . industrial production methods for TAN-67 are not widely documented.
Chemical Reactions Analysis
TAN-67 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary. Major products formed from these reactions are also subject to specific reaction pathways and conditions.
Scientific Research Applications
TAN-67 finds applications in various scientific fields:
Chemistry: As a δ-opioid agonist, it contributes to our understanding of opioid receptor pharmacology.
Biology: Researchers study its effects on pain modulation and nociception.
Medicine: TAN-67’s neuroprotective properties make it relevant for ischemic stroke research.
Industry: Although not widely used industrially, its unique properties may inspire further applications.
Mechanism of Action
TAN-67’s mechanism of action involves δ receptors. It interacts with mitochondrial K(ATP) channels, contributing to tissue protection in both the heart and brain.
Comparison with Similar Compounds
While TAN-67 stands out as a selective δ-opioid agonist, other related compounds include:
- [Compound A]: [Brief description]
- [Compound B]: [Brief description]
- [Compound C]: [Brief description]
Remember that TAN-67’s uniqueness lies in its selectivity and multifaceted effects, making it a valuable tool in scientific investigations .
Properties
CAS No. |
148545-09-9 |
---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |
InChI Key |
LEPBHAAYNPPRRA-WMZHIEFXSA-N |
SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Synonyms |
3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide |
Origin of Product |
United States |
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